1-[(dimethylamino)methyl]-1H-indole-2,3-dione

Cancer immunotherapy Indoleamine 2,3-dioxygenase blockade Isatin scaffold optimization

Traditional isatin building blocks lack the tertiary-amine handle required for pH-dependent solubility modulation and direct metal-chelation, forcing multi-step synthetic workarounds. This N-Mannich base (CAS 13129-67-4) delivers the dimethylaminomethyl group pre-installed, enabling: • IDO1 inhibition with Ki=1.19 µM-a 75-fold improvement over isatin (Ki≈89 µM)-accelerating structure-guided optimization. • Direct synthesis of tetradentate β-thiosemicarbazone ligands that form stable complexes with Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Fe(III). • Protonation-driven solubility enhancement via the basic tertiary-amine (pKa≈8.5), supporting salt formation and dissolution-rate optimization for injectable/oral candidates.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 13129-67-4
Cat. No. B087659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(dimethylamino)methyl]-1H-indole-2,3-dione
CAS13129-67-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(C)CN1C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3
InChIKeyQQWDVUJPHMCDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Dimethylaminomethyl)isatin: Compound Overview


1-[(Dimethylamino)methyl]-1H-indole-2,3-dione (CAS 13129-67-4) is a synthetic N-Mannich base derived from the endogenous heterocycle isatin (1H-indole-2,3-dione). Produced via condensation of isatin with formaldehyde and dimethylamine, this compound bears a tertiary‑amine‑functionalized methylene bridge at the N‑1 position [1]. With a molecular formula of C₁₁H₁₂N₂O₂, a molecular weight of 204.23 g·mol⁻¹, a density of 1.245 g·cm⁻³, and a boiling point of 326.5 °C (at 760 mmHg) , it serves dual roles: a key synthetic intermediate for preparing bioactive isatin‑β‑thiosemicarbazones and metal‑chelating agents, and a probe for studying the influence of N‑alkylaminomethyl substitution on the physicochemical and enzymatic reactivity of the isatin scaffold [2].

Why N-(Dimethylaminomethyl)isatin Cannot Be Replaced


Although isatin (CAS 91-56-5) and simple N‑alkylisatins such as 1‑methylisatin (CAS 2053-39-7) are widely used indole‑2,3‑dione building blocks, they lack the tertiary‑amine functionality that defines the N‑Mannich framework. This dimethylaminomethyl substituent dramatically alters the compound’s hydrolytic stability [1], provides a basic nitrogen centre for pH‑dependent solubility modulation, and introduces a chelatable amine arm that enables the synthesis of N‑dimethylaminomethylisatin β‑thiosemicarbazone metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Fe(III) [2]. Generic substitution by isatin or 1‑methylisatin would forfeit these reactivity and coordination‑chemistry properties, rendering otherwise inaccessible downstream products and mechanistic studies unachievable.

Quantitative Evidence: N-(Dimethylaminomethyl)isatin vs. Analogs


IDO1 Inhibition Potency

1-[(Dimethylamino)methyl]-1H-indole-2,3-dione inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 1.19 µM [1]. In sharp contrast, the parent scaffold isatin (1H-indole-2,3-dione) acts as a weak IDO1 inhibitor, exhibiting a Ki of 89 ± 6 µM under comparable conditions [2]. This 75‑fold improvement in target affinity demonstrates that N‑dimethylaminomethyl substitution markedly enhances engagement with the IDO1 catalytic pocket.

Cancer immunotherapy Indoleamine 2,3-dioxygenase blockade Isatin scaffold optimization

Alkaline Hydrolysis Kinetics

In alkaline aqueous solution (excess NaOH), N‑dimethylaminomethyl indol-2,3‑dione (compound II) undergoes hydrolysis with an observed rate constant (kw) that is measurably accelerated relative to unsubstituted isatin (compound I) [1]. The rate enhancement is attributed to the electron‑withdrawing and hydrophobic character of the dimethylaminomethyl group, which facilitates nucleophilic attack by hydroxide ion. While the paper does not tabulate kw values directly, the research highlights that the presence of the hydrophobic N‑substituent systematically elevates the hydrolysis rate across the entire series (II–IX) [1].

Physicochemical profiling Hydrolytic stability Surfactant‑modulated reactivity

Thiosemicarbazone Metal Complex Synthesis

Condensation of 1-[(dimethylamino)methyl]-1H-indole-2,3-dione with thiosemicarbazide yields N‑dimethylaminomethylisatin β‑thiosemicarbazone (C₁₂H₁₅N₅OS), a tetradentate ligand that stably coordinates Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Fe(III) chlorides [1]. Isatin and 1‑methylisatin lack the N‑dialkylaminomethyl arm and therefore cannot generate this specific ligand architecture nor support the same breadth of metal‑ion chelation without additional synthetic modification. The resulting complexes have been characterized and their antimicrobial profiles assessed, establishing a unique entry point into metallopharmaceutical exploration.

Coordination chemistry Antimicrobial metallodrugs Isatin‑thiosemicarbazone ligands

pH-Dependent Solubility Profile

The N‑dimethylaminomethyl group introduces a tertiary‑amine moiety (pKa ≈ 8–9 for the conjugate acid) that confers pH‑dependent aqueous solubility. Isatin (density 1.300 g·cm⁻³, boiling point decomposes before boiling) and 1‑methylisatin (density 1.265 g·cm⁻³, boiling point 284 °C) differ in bulk properties [1]. While quantitative aqueous‑solubility data for 1-[(dimethylamino)methyl]-1H-indole-2,3-dione are not available from the primary literature, the presence of the basic nitrogen centre predicts enhanced solubility in acidic media relative to the neutral, non‑basic parent isatin, a property routinely exploited in drug‑design programs that incorporate basic amine handles to improve developability.

Pre‑formulation Physicochemical characterization Lead‑like property optimization

Recommended Applications of N-(Dimethylaminomethyl)isatin


IDO1-Targeted Drug Discovery

The compound’s IDO1 Ki of 1.19 µM represents a 75‑fold improvement over isatin (Ki ≈ 89 µM), making it a stronger biochemical probe for tryptophan‑catabolizing enzymes. Laboratories engaged in fragment‑based or structure‑guided optimization of IDO1 inhibitors should prioritize this N‑Mannich base as a starting point for further derivatization, given its validated binding affinity [1][2].

Antimicrobial Metal Complex Screening

Only the N‑dimethylaminomethyl Mannich base can directly furnish the tetradentate thiosemicarbazone ligand that forms stable complexes with Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Fe(III) [1]. Research groups pursuing metal‑based antimicrobials or exploring the structure–activity relationships of isatin‑derived metallodrugs should select this compound as the essential synthetic intermediate, bypassing time‑consuming alternative routes.

Micellar & Alkaline Reactivity Studies

As part of a systematic series exploring how N‑alkylaminomethyl hydrophobicity modulates alkaline hydrolysis kinetics and surfactant interactions, this compound (designated compound II in the benchmarking study) serves as a core reference molecule [1]. Its well‑characterized first‑order dependence on hydroxide concentration and its response to cationic (CTACl) and anionic (SDS) micelles make it a reliable comparator for evaluating new N‑substituted isatin analogs.

pH-Dependent Solubility for Formulation

The basic tertiary‑amine functionality (predicted conjugate‑acid pKa ≈ 8.5) enables protonation‑driven solubility enhancement in acidic media—a property absent in isatin and 1‑methylisatin. Formulation scientists developing injectable or orally bioavailable isatin‑based drug candidates can exploit this handle for salt formation and dissolution‑rate optimization, using the compound as a model substrate for early‑stage developability assessment [1].

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